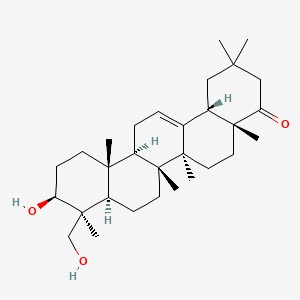
Soyasapogenol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyasapogenol E is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13, and is substituted by hydroxy groups at the 3beta and 24-positions, and by an oxo group at position 22. It is a pentacyclic triterpenoid and a cyclic ketone. It derives from a hydride of an oleanane.
Aplicaciones Científicas De Investigación
Nutraceutical Applications
Bioavailability and Metabolism
Research indicates that soyasapogenols, including soyasapogenol E, exhibit superior bioavailability compared to their precursor saponins. In a study involving rats, this compound was metabolized effectively, showcasing a bioavailability exceeding 60% . The metabolic pathways involved include oxidation, hydrolysis, and conjugation with various molecules, which enhance its functional properties . This high bioavailability suggests that this compound can be effectively incorporated into dietary supplements and functional foods.
Health Benefits
This compound is associated with several health-promoting effects:
- Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in the body .
- Cardiovascular Protection : Preliminary studies suggest that this compound may contribute to cardiovascular health by improving lipid profiles and reducing inflammation .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Pharmaceutical Applications
Anticancer Research
This compound has been investigated for its potential role in cancer therapy. It targets specific proteins involved in tumor growth and metastasis. For instance, one study highlighted its ability to suppress tumor growth in p53-deficient cancer cells by inhibiting the CARF protein, which is crucial for cell survival . This mechanism positions this compound as a promising candidate for developing novel anticancer drugs.
Hepatoprotective Effects
Research has also indicated that this compound may offer hepatoprotective benefits. Its antioxidant properties help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for liver health supplements .
Cosmetic Applications
Skin Health
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. It may help reduce signs of aging by combating oxidative damage and promoting skin regeneration . Additionally, its anti-inflammatory effects can be beneficial in treating skin conditions such as eczema and psoriasis.
Comprehensive Data Table
Propiedades
Número CAS |
6750-59-0 |
|---|---|
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-3,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-4-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-23,31-32H,9-18H2,1-7H3/t20-,21+,22+,23-,26+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
FNRBOAGVUNHDIL-LMZUXBMISA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |
SMILES isomérico |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















